
(S)-3,3-Difluoro-1-prolylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3,3-Difluoro-1-prolylpyrrolidine is a chiral fluorinated pyrrolidine derivative. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug development and synthesis. The presence of fluorine atoms in the molecule can enhance its metabolic stability, bioavailability, and binding affinity to target proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3-Difluoro-1-prolylpyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable proline derivative.
Fluorination: Introduction of fluorine atoms is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Cyclization: The fluorinated intermediate undergoes cyclization to form the pyrrolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Fluorination: Utilizing continuous flow reactors to ensure efficient and controlled fluorination.
Catalysis: Employing catalysts to enhance the yield and selectivity of the desired enantiomer.
Purification: Advanced purification techniques such as chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3,3-Difluoro-1-prolylpyrrolidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of difluorinated carboxylic acids.
Reduction: Production of difluorinated amines.
Substitution: Generation of various substituted pyrrolidines.
Wissenschaftliche Forschungsanwendungen
(S)-3,3-Difluoro-1-prolylpyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-3,3-Difluoro-1-prolylpyrrolidine involves its interaction with specific molecular targets:
Binding Affinity: The fluorine atoms enhance the binding affinity to target proteins by forming strong hydrogen bonds and van der Waals interactions.
Pathways: It may inhibit enzymes involved in metabolic pathways, thereby modulating biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-3,3-Difluoro-1-pyrrolidinecarboxylic acid
- (S)-3,3-Difluoro-1-methylpyrrolidine
- (S)-3,3-Difluoro-1-ethylpyrrolidine
Uniqueness
(S)-3,3-Difluoro-1-prolylpyrrolidine stands out due to its specific chiral configuration and the presence of two fluorine atoms, which significantly influence its chemical and biological properties. This makes it a valuable compound for developing targeted therapies and advanced materials.
Eigenschaften
Molekularformel |
C9H14F2N2O |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
(3,3-difluoropyrrolidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C9H14F2N2O/c10-9(11)3-5-13(6-9)8(14)7-2-1-4-12-7/h7,12H,1-6H2/t7-/m0/s1 |
InChI-Schlüssel |
GGTLVSWIUUFZPF-ZETCQYMHSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)N2CCC(C2)(F)F |
Kanonische SMILES |
C1CC(NC1)C(=O)N2CCC(C2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



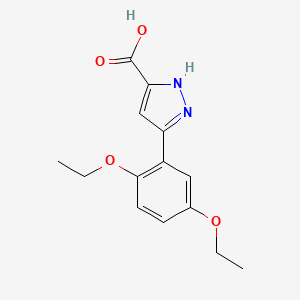
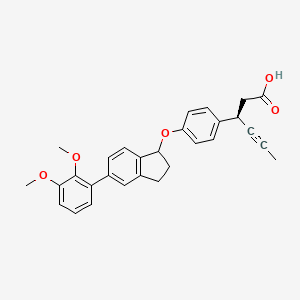
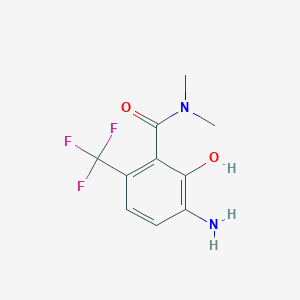
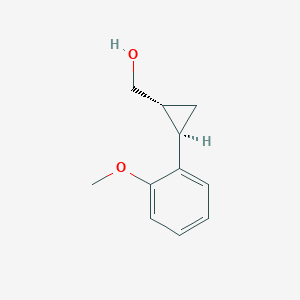

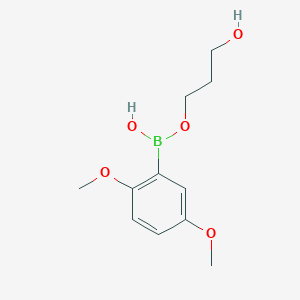

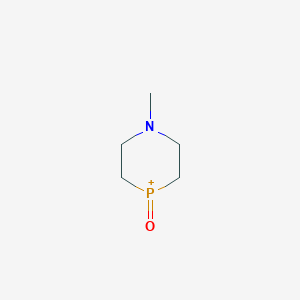
![tert-Butyl (S)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B15280069.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B15280092.png)
![1-isobutyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B15280094.png)
![Methyl 2-(((1S,4S,5S)-4-((2-(dimethylamino)acetamido)methyl)-5-isopropyl-2-methylcyclohex-2-en-1-yl)methyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15280104.png)
